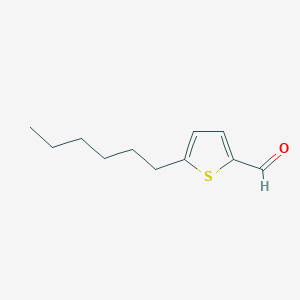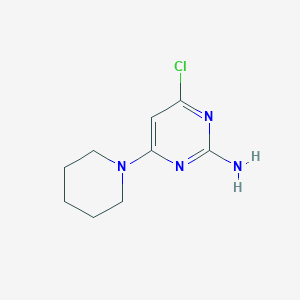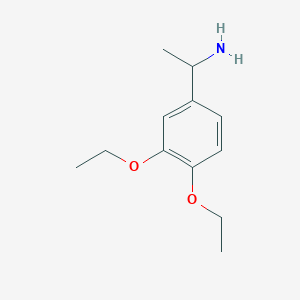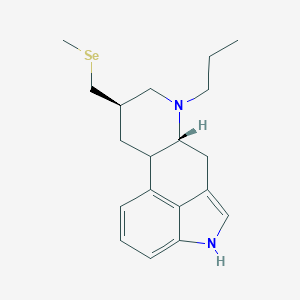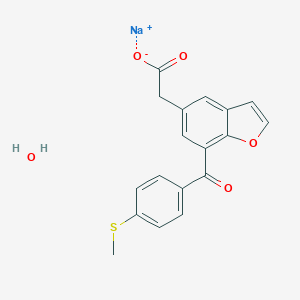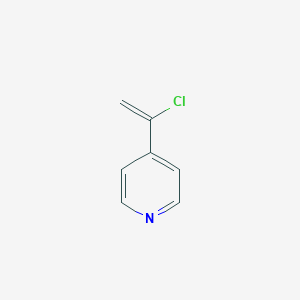
4-(1-Chlorovinyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Chlorovinyl)pyridine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 4-(1-chloroethyl)pyridine or 4-chloro-1-vinylpyridine and is a colorless liquid with a pungent odor.
作用機序
The mechanism of action of 4-(1-Chlorovinyl)pyridine is not well understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways in microorganisms. This compound has been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
生化学的および生理学的効果
Studies have shown that 4-(1-Chlorovinyl)pyridine exhibits low toxicity and does not cause any significant biochemical or physiological effects in humans. However, this compound has been found to cause skin irritation and respiratory problems in some individuals, and caution should be exercised when handling this compound.
実験室実験の利点と制限
One of the main advantages of 4-(1-Chlorovinyl)pyridine is its excellent antimicrobial and antifungal properties, which make it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, this compound is relatively easy to synthesize and can be used in the synthesis of various organic compounds. However, one of the main limitations of 4-(1-Chlorovinyl)pyridine is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the research and development of 4-(1-Chlorovinyl)pyridine. One potential direction is the development of new antibiotics and antifungal agents based on this compound. Additionally, this compound can be used in the synthesis of various organic compounds, including pyridine-based ligands and polymers. Further research is needed to understand the mechanism of action of 4-(1-Chlorovinyl)pyridine and to explore its potential applications in various fields.
合成法
The synthesis method of 4-(1-Chlorovinyl)pyridine involves the reaction of 4-pyridinemethanol with thionyl chloride, followed by the addition of sodium hydride and allyl chloride. This process results in the formation of 4-(1-Chlorovinyl)pyridine, which can be further purified using column chromatography.
科学的研究の応用
4-(1-Chlorovinyl)pyridine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound has been found to exhibit excellent antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, 4-(1-Chlorovinyl)pyridine has been used in the synthesis of various organic compounds, including pyridine-based ligands and polymers.
特性
CAS番号 |
100325-28-8 |
|---|---|
製品名 |
4-(1-Chlorovinyl)pyridine |
分子式 |
C7H6ClN |
分子量 |
139.58 g/mol |
IUPAC名 |
4-(1-chloroethenyl)pyridine |
InChI |
InChI=1S/C7H6ClN/c1-6(8)7-2-4-9-5-3-7/h2-5H,1H2 |
InChIキー |
CCVXDQBJSNUYNP-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=NC=C1)Cl |
正規SMILES |
C=C(C1=CC=NC=C1)Cl |
同義語 |
Pyridine, 4-(1-chloroethenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane](/img/structure/B33627.png)
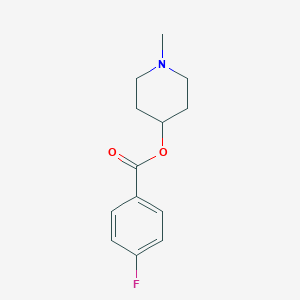

![(3aR,4S,5R,6aS)-5-(benzoyloxy)hexahydro-4-[(triphenylmethoxy)methyl]-2H-cyclopenta[b]furan-2-one](/img/structure/B33634.png)
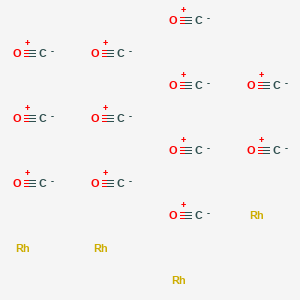
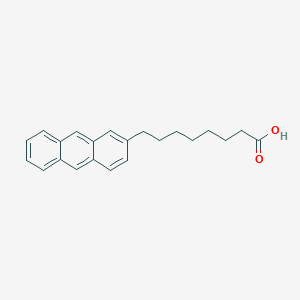
![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B33641.png)
![Isopropanol, [2-14C]](/img/structure/B33646.png)
